Cas no 1211579-85-9 (Methyl 4-formylpyridine-3-carboxylate)

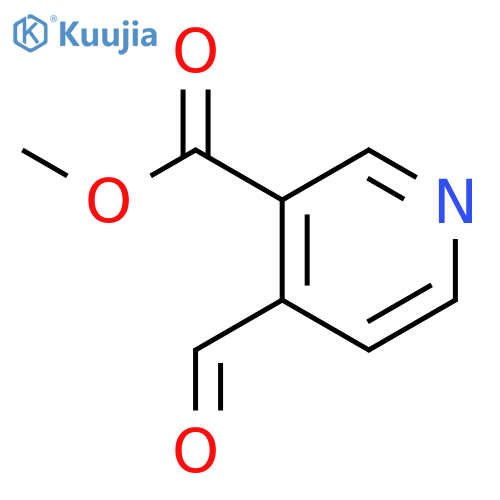

1211579-85-9 structure

商品名:Methyl 4-formylpyridine-3-carboxylate

CAS番号:1211579-85-9

MF:C8H7NO3

メガワット:165.146082162857

MDL:MFCD18256076

CID:838955

PubChem ID:22185308

Methyl 4-formylpyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-formylpyridine-3-carboxylate

- EN300-132638

- SCHEMBL5834304

- DB-334855

- 1211579-85-9

- SY030814

- CS-0301998

- SB53686

- Methyl4-formylnicotinate

- METHYL4-FORMYLPYRIDINE-3-CARBOXYLATE

- W18508

- Methyl 4-formylnicotinate

- MFCD18256076

-

- MDL: MFCD18256076

- インチ: InChI=1S/C8H7NO3/c1-12-8(11)7-4-9-3-2-6(7)5-10/h2-5H,1H3

- InChIKey: KSCBDGFMNZSRLY-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=CN=CC=C1C=O

計算された属性

- せいみつぶんしりょう: 165.042593085g/mol

- どういたいしつりょう: 165.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 56.3Ų

Methyl 4-formylpyridine-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-132638-0.25g |

methyl 4-formylpyridine-3-carboxylate |

1211579-85-9 | 0.25g |

$683.0 | 2023-02-15 | ||

| Enamine | EN300-132638-2.5g |

methyl 4-formylpyridine-3-carboxylate |

1211579-85-9 | 2.5g |

$1454.0 | 2023-02-15 | ||

| Enamine | EN300-132638-10.0g |

methyl 4-formylpyridine-3-carboxylate |

1211579-85-9 | 10.0g |

$3191.0 | 2023-02-15 | ||

| Alichem | A029206521-1g |

Methyl 4-formylnicotinate |

1211579-85-9 | 95% | 1g |

$1058.40 | 2023-09-04 | |

| Enamine | EN300-132638-5.0g |

methyl 4-formylpyridine-3-carboxylate |

1211579-85-9 | 5.0g |

$2152.0 | 2023-02-15 | ||

| eNovation Chemicals LLC | Y1003170-1g |

Methyl 4-forMylnicotinate |

1211579-85-9 | 95% | 1g |

$970 | 2024-07-24 | |

| Enamine | EN300-132638-0.1g |

methyl 4-formylpyridine-3-carboxylate |

1211579-85-9 | 0.1g |

$653.0 | 2023-02-15 | ||

| Enamine | EN300-132638-100mg |

methyl 4-formylpyridine-3-carboxylate |

1211579-85-9 | 100mg |

$565.0 | 2023-09-30 | ||

| Enamine | EN300-132638-5000mg |

methyl 4-formylpyridine-3-carboxylate |

1211579-85-9 | 5000mg |

$1862.0 | 2023-09-30 | ||

| eNovation Chemicals LLC | Y1003170-1g |

methyl 4-forMylnicotinate |

1211579-85-9 | 95% | 1g |

$1700 | 2025-02-19 |

Methyl 4-formylpyridine-3-carboxylate 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

1211579-85-9 (Methyl 4-formylpyridine-3-carboxylate) 関連製品

- 4664-08-8(3,4-Pyridinedicarboxylic anhydride)

- 116985-92-3(Methyl 3-Methylpyridine-4-carboxylate)

- 24202-74-2(4-(methoxycarbonyl)pyridine-3-carboxylic acid)

- 24202-79-7(3-(methoxycarbonyl)pyridine-4-carboxylic acid)

- 1796-83-4(3,4-dimethyl pyridine-3,4-dicarboxylate hydrochloride)

- 55314-29-9(ethyl 4-methylpyridine-3-carboxylate)

- 33402-75-4(Methyl 4-methylnicotinate)

- 1678-52-0(3,4-diethyl pyridine-3,4-dicarboxylate)

- 58997-11-8(Ethyl 3-methylisonicotinate)

- 93-60-7(Methyl nicotinate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬